Technical Synthesis Guide: 1-(3,5-Dimethylphenyl)piperazin-2-one
Technical Synthesis Guide: 1-(3,5-Dimethylphenyl)piperazin-2-one
The following technical guide details the synthesis of 1-(3,5-Dimethylphenyl)piperazin-2-one . This document is structured for research scientists and process chemists, focusing on regioselective control, scalability, and operational safety.[1]
Executive Summary & Retrosynthetic Analysis
Target Molecule: 1-(3,5-Dimethylphenyl)piperazin-2-one
Molecular Formula: C
Retrosynthetic Strategy
We propose two distinct routes based on available starting materials and scale requirements:
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Route A (Catalytic/Modular): Ideal for medicinal chemistry and library generation.[1] Utilizes Palladium- or Copper-catalyzed cross-coupling of a protected lactam with an aryl halide.
-
Route B (Linear/Scalable): Ideal for kilogram-scale production. Builds the heterocycle from acyclic precursors, ensuring unambiguous regiochemistry.
Figure 1: Retrosynthetic analysis showing the convergent Catalytic Route (A) and the linear Cyclization Route (B).
Route A: Palladium-Catalyzed C-N Coupling (Preferred)
This route employs the Buchwald-Hartwig amidation protocol. It is preferred for its convergence and high purity profile. To ensure the aryl group attaches to N1, the N4 position must be blocked with a Boc group.[1]
Reaction Scheme
-
Coupling: 4-Boc-piperazin-2-one + 1-Bromo-3,5-dimethylbenzene
N1-Arylated Intermediate. -
Deprotection: Acidic cleavage of Boc.
Protocol Details
Step 1: N1-Arylation
-
Reagents:
-
Procedure:
-
Charge a flame-dried Schlenk flask with 4-Boc-piperazin-2-one, the aryl bromide, Cs
CO , Pd (dba) , and Xantphos under Argon. -
Add anhydrous 1,4-dioxane (0.2 M concentration relative to lactam).
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Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the lactam.
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Workup: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.
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Purification: Flash column chromatography (Hexanes/EtOAc). The product is the 4-Boc-1-(3,5-dimethylphenyl)piperazin-2-one.
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Step 2: N4-Deprotection
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Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]
-
Procedure:
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Dissolve the intermediate in DCM (0.1 M).
-
Add TFA (10–20 equiv) dropwise at 0°C.
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Stir at room temperature for 2 hours.
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Workup: Concentrate to remove excess TFA. Neutralize with saturated NaHCO
or basic resin. Extract with DCM/MeOH (9:1) if the free base is polar. -
Isolation: Isolate the free amine as a solid or oil.
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Route B: Stepwise Cyclization (Scalable)
This route avoids expensive palladium catalysts and ligands, making it suitable for larger scale-up where material cost is a driver.[1] It constructs the ring with the aryl group already in place at the correct nitrogen.
Reaction Scheme
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N-Alkylation: 3,5-Dimethylaniline + Ethyl bromoacetate
Ethyl N-aryl glycinate. -
Backbone Assembly: Alkylation with N-Boc-2-bromoethylamine.
-
Cyclization: Deprotection followed by intramolecular aminolysis.
Protocol Details
Step 1: Synthesis of Ethyl N-(3,5-dimethylphenyl)glycinate[1]
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Reagents: 3,5-Dimethylaniline, Ethyl bromoacetate, DIPEA (Diisopropylethylamine), DMF.[1]
-
Procedure:
-
Dissolve 3,5-dimethylaniline (1.0 equiv) in DMF.[1]
-
Add DIPEA (1.2 equiv).
-
Add Ethyl bromoacetate (1.0 equiv) dropwise at 0°C to minimize bis-alkylation.
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Stir at RT for 4–6 hours.
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Purification: Aqueous workup followed by silica chromatography.
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Step 2 & 3: Alkylation and "One-Pot" Cyclization
-
Reagents:
-
Step 2: N-Boc-2-bromoethylamine, NaH (Sodium hydride), DMF.[1]
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Step 3: 4M HCl in Dioxane.
-
-
Procedure:
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Alkylation: Treat the glycine ester (from Step 1) with NaH (1.2 equiv) in dry DMF at 0°C. Add N-Boc-2-bromoethylamine (1.2 equiv). Heat to 60°C until conversion is complete. This forms the acyclic precursor.
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Deprotection: Cool reaction or workup, then treat the intermediate with 4M HCl/Dioxane to remove the Boc group.
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Cyclization: Upon neutralization (adjust pH to ~8-9 with NaOH/NaHCO
), the free primary amine will intramolecularly attack the ethyl ester. Heating in ethanol (reflux) may be required to drive the cyclization to completion. -
Result: Formation of 1-(3,5-dimethylphenyl)piperazin-2-one.
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Figure 2: Workflow for the stepwise construction of the piperazinone ring (Route B).
Analytical Profile & Quality Control
To validate the synthesis, the following analytical signatures should be observed.
Expected
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Aryl Protons:
6.8 – 7.0 ppm (3H, aromatic signals, typically 2:1 integration for 2,6-H vs 4-H).[1] -
Methyl Groups:
2.3 ppm (6H, singlet).[1] -
Ring C3 (Amide
): 3.6 – 3.7 ppm (2H, singlet).[1] -
Ring C5/C6:
3.0 – 3.8 ppm (4H, multiplets, AA'BB' system).[1] -
Amine NH: Broad singlet (exchangeable), shift varies with concentration.[1]
Mass Spectrometry (ESI):
-
[M+H]
: Calculated: 205.13; Expected Found: ~205.1.[1]
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >95% (Area %) | HPLC (C18, MeCN/H2O + 0.1% TFA) |
| Identity | Matches Reference Spectrum | 1H NMR / LC-MS |
Safety & Handling
-
3,5-Dimethylaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1] Potential methemoglobinemia hazard.[2] Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).[1]
-
Sodium Hydride (NaH): Flammable solid; reacts violently with water.[1] Use under inert atmosphere.
-
Chloroacetyl derivatives: Potent lachrymators and skin irritants.
References
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Buchwald-Hartwig Amidation (General): Yin, J., & Buchwald, S. L. (2002).[1] Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(21), 3703–3706.[1] Link[1]
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Lactam Arylation: Klapars, A., Huang, X., & Buchwald, S. L. (2002).[1] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 124(25), 7421–7428.[1] Link[1]
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Piperazinone Synthesis (Cyclization): Jacobson, K. A., et al. (1995).[1] Structure-Activity Relationships of 1,4-Dihydropyridines. Journal of Medicinal Chemistry. (General reference for N-aryl glycine cyclization methods).
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Regioselectivity in Piperazinones: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003).[1] The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.[1] Link[1]
